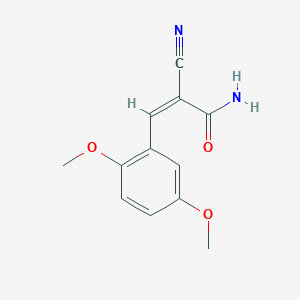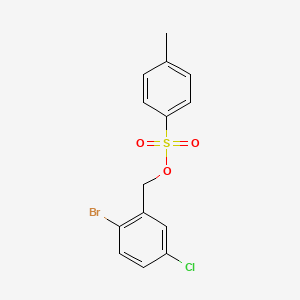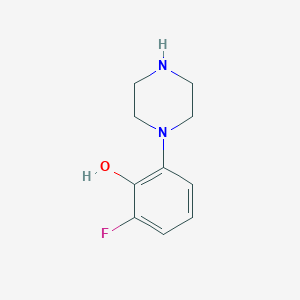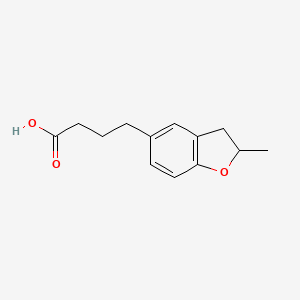
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is a compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring substituted with a methyl group and a butanoic acid side chain, making it a unique and interesting compound for scientific research.
Preparation Methods
The synthesis of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2,3-dihydrobenzofuran with butanoic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity of the compound.
Chemical Reactions Analysis
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced derivatives .
Scientific Research Applications
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives. In biology and medicine, benzofuran compounds, including this compound, have shown significant biological activities such as anticancer, antibacterial, and antiviral properties . These compounds are being investigated for their potential as therapeutic agents in the treatment of various diseases. In industry, benzofuran derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be compared with other similar benzofuran derivatives. Some similar compounds include 2,3-dihydrobenzofuran-5-acetic acid and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-methyl. These compounds share the benzofuran core structure but differ in their substituents and side chains . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-7-11-8-10(3-2-4-13(14)15)5-6-12(11)16-9/h5-6,8-9H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
QPXYNPSYFAMYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


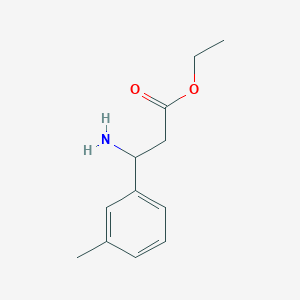
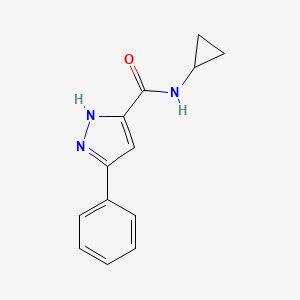
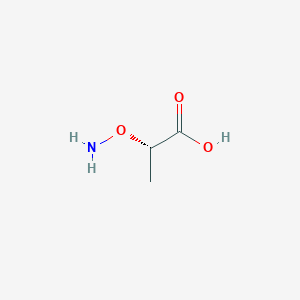
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
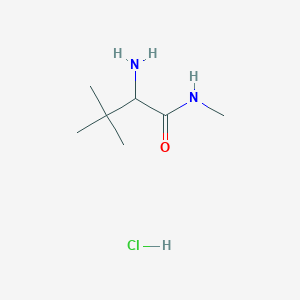
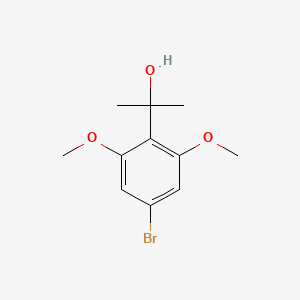
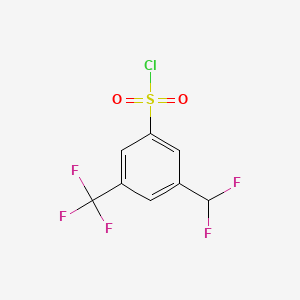
![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)
